1-(4-Bromophenyl)-2-fluoro-ethanone
Description
Broad Significance of Organofluorine Compounds in Contemporary Chemical Research
Organofluorine chemistry, the study of organic compounds containing the carbon-fluorine (C-F) bond, has become a cornerstone of modern chemical research. numberanalytics.comnumberanalytics.com The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—impart remarkable characteristics to organic molecules. nih.govnumberanalytics.com When incorporated into pharmaceuticals, agrochemicals, and advanced materials, fluorine can significantly alter a compound's physical, chemical, and biological properties. numberanalytics.comwikipedia.org
In medicinal chemistry, approximately 20% of all commercialized pharmaceuticals contain fluorine. wikipedia.org The introduction of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity to target enzymes. numberanalytics.comnumberanalytics.comwikipedia.org This is because the strong C-F bond is resistant to metabolic degradation, and fluorine's lipophilicity can improve the drug's ability to cross cell membranes. numberanalytics.comwikipedia.org Notable examples of fluorinated drugs include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory celecoxib (B62257) (Celebrex). numberanalytics.com
The influence of organofluorine compounds extends to materials science, where they are integral to the production of fluoropolymers like Polytetrafluoroethylene (PTFE) and Polyvinylidene fluoride (B91410) (PVDF). numberanalytics.comresearchgate.net These materials are valued for their high thermal stability and chemical resistance. numberanalytics.com Furthermore, fluorinated compounds are used as surfactants and in the development of advanced materials for solar cells and liquid crystal displays. numberanalytics.comnumberanalytics.comresearchgate.net In agriculture, fluorinated molecules are key components of effective pesticides and herbicides. numberanalytics.comwikipedia.org
Strategic Importance of Alpha-Halogenated Ketones as Key Intermediates in Synthetic Organic Chemistry
Alpha-halogenated ketones (or α-haloketones) are a class of highly reactive and versatile building blocks in synthetic organic chemistry. nih.govmdpi.com Their strategic importance stems from the presence of two electrophilic sites within the molecule: the carbonyl carbon and the adjacent α-carbon bearing the halogen. mdpi.comresearchgate.netnih.gov This dual reactivity allows them to react with a wide array of nucleophiles, making them valuable precursors for constructing more complex molecular architectures. nih.govresearchgate.net
First described in the late 18th century, α-haloketones have since become fundamental intermediates in the synthesis of various compounds, particularly heterocycles. nih.gov They are used to synthesize thiazoles, pyrroles, and a variety of other N, S, and O-heterocyclic systems, many of which exhibit significant biological activity. mdpi.comresearchgate.netwikipedia.org The reactivity of α-haloketones is enhanced by the inductive effect of the carbonyl group, which increases the polarity of the carbon-halogen bond and makes the α-carbon more susceptible to nucleophilic attack. nih.gov
The synthesis of α-haloketones is most commonly achieved through the direct halogenation of a ketone at the alpha position, a reaction that can be performed under acidic or basic conditions. fiveable.mewikipedia.org These compounds can undergo nucleophilic substitution, elimination reactions to form α,β-unsaturated carbonyl compounds, and coupling reactions, highlighting their versatility as synthetic intermediates. fiveable.me Their utility is demonstrated in their application as key precursors for several blockbuster pharmaceutical compounds. mdpi.comresearchgate.net
Structural and Electronic Considerations for 1-(4-Bromophenyl)-2-fluoro-ethanone within the Context of Fluoro-Ketone Systems
This compound is a specific α-haloketone that combines the structural features of an aromatic system with an α-fluoro ketone moiety. Its molecular structure and properties are defined by the interplay of these components.
The key structural features are:
An ethanone (B97240) backbone : A two-carbon chain with a carbonyl group.
An α-fluorine atom : A fluorine atom attached to the carbon adjacent to the carbonyl group.
The presence of the highly electronegative fluorine atom at the α-position significantly impacts the electronic properties of the ketone. It enhances the electrophilicity of both the α-carbon and the carbonyl carbon. The inductive electron withdrawal by the fluorine atom makes the α-protons more acidic and increases the susceptibility of the α-carbon to nucleophilic attack. wikipedia.org This is a general feature of α-haloketones. nih.gov
The 4-bromophenyl ring further modulates the reactivity. The bromine atom, being a halogen, also exerts an electron-withdrawing inductive effect, which can influence the reactivity of the aromatic ring and the ketone functionality.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| Molecular Formula | C₈H₆BrFO |
| Molecular Weight | 217.04 g/mol |
| InChIKey | PATCUTBZBAERHM-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)CF)Br |
| Monoisotopic Mass | 215.9586 Da |
| Predicted XlogP | 2.8 |
Data sourced from PubChemLite. uni.lu
In the context of fluoro-ketone systems, this compound serves as a valuable synthetic intermediate. The bromine atom on the phenyl ring provides a reactive site for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, allowing for further functionalization. Simultaneously, the α-fluoro ketone moiety can participate in reactions typical for this class, including the formation of heterocyclic compounds or reactions with various nucleophiles. wikipedia.org The combination of these reactive sites makes it a bifunctional building block for the synthesis of complex, fluorinated organic molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)-2-fluoroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATCUTBZBAERHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CF)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434528 | |
| Record name | 1-(4-bromophenyl)-2-fluoro-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
403-30-5 | |
| Record name | 1-(4-Bromophenyl)-2-fluoroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=403-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-bromophenyl)-2-fluoro-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Reaction Mechanisms and Kinetics for 1 4 Bromophenyl 2 Fluoro Ethanone Syntheses and Transformations
Mechanistic Pathways of Alpha-Fluorination Reactions
The introduction of a fluorine atom at the alpha-position of 1-(4-bromophenyl)ethanone is a key synthetic step. This transformation typically proceeds via the reaction of a pre-formed or in situ-generated enol or enolate with an electrophilic fluorinating agent.
Investigation of Enol/Enolate Intermediates and Tautomerism
The alpha-fluorination of a ketone fundamentally relies on the nucleophilic character of the α-carbon. This nucleophilicity is achieved through the formation of an enol or enolate intermediate. The process, known as keto-enol tautomerism, involves the interconversion between the ketone and its corresponding enol isomer. youtube.comwikipedia.orgThis equilibrium is typically catalyzed by either acid or base. youtube.commasterorganicchemistry.com
Base-Catalyzed Mechanism: In the presence of a base, an α-hydrogen is abstracted to form a resonance-stabilized enolate ion. masterorganicchemistry.comorganic-chemistry.orgThe negative charge is delocalized between the α-carbon and the oxygen atom, with the major resonance contributor placing the charge on the more electronegative oxygen. organic-chemistry.orgThis enolate is a potent nucleophile that readily attacks an electrophilic fluorine source (F+). organic-chemistry.org* Acid-Catalyzed Mechanism: Under acidic conditions, the carbonyl oxygen is first protonated, increasing the electrophilicity of the carbonyl carbon and the acidity of the α-hydrogens. A weak base (like the solvent) can then deprotonate the α-carbon to form the neutral enol. youtube.commasterorganicchemistry.comThe enol, while less nucleophilic than an enolate, is sufficiently reactive to engage with strong electrophilic fluorinating agents. rsc.org For 1-(4-bromophenyl)ethanone, the formation of the enolate is the critical step preceding fluorination. The presence of the electron-withdrawing 4-bromophenyl group enhances the acidity of the α-protons, facilitating enolate formation. The stability of the enol/enolate intermediate is also influenced by the fluorine atom being introduced. Studies on analogous systems suggest that the relative orientation of the forming C-F bond to the enolate oxygen (syn vs. anti) can impact the transition state energies, although this is a complex interplay of stereoelectronic factors. acs.org
Catalytic Cycle Analysis in Metal-Mediated Fluorination Processes
Transition metal catalysis offers powerful methods for α-fluorination, often providing high efficiency and selectivity. beilstein-journals.orgVarious metals, including palladium, copper, and nickel, have been employed in related transformations. beilstein-journals.orgnih.govnih.govA generalized catalytic cycle for the metal-mediated α-fluorination of 1-(4-bromophenyl)ethanone can be proposed, typically involving the following key steps:
Enolate Formation: The ketone substrate coordinates to the metal center, and upon deprotonation by a base, a metal enolate is formed.
Oxidative Addition or Electrophilic Attack: The metal enolate then reacts with an electrophilic fluorine source, such as Selectfluor® (F-TEDA-BF4). This can proceed through different pathways depending on the metal and reaction conditions. One possibility is a direct SN2-type attack of the enolate on the fluorine source. Another is an oxidative addition of the N-F bond to the metal center, followed by reductive elimination. Theoretical studies on similar systems suggest that a Single Electron Transfer (SET) mechanism can also be operative, where an electron is transferred from the substrate to the fluorinating agent. acs.orgrsc.org3. Product Formation and Catalyst Regeneration: The C-F bond is formed, yielding 1-(4-bromophenyl)-2-fluoro-ethanone. The metal catalyst is regenerated, allowing it to re-enter the catalytic cycle.
The choice of metal, ligand, and fluorine source is critical for optimizing the reaction. For instance, copper-catalyzed fluorinations of α-bromocarbonyl compounds have been shown to be effective, suggesting that copper could mediate the fluorination of the corresponding enolate of 1-(4-bromophenyl)ethanone. beilstein-journals.org
| Metal Catalyst System | Typical Fluorine Source | Key Mechanistic Features | Reference |
|---|---|---|---|
| Palladium Complexes | N-Fluorobenzenesulfonimide (NFSI) | Formation of a chiral palladium enolate, followed by enantioselective fluorination. | < nih.gov/td> |
| Copper(II)/BOXMI Complexes | N-Fluorobenzenesulfonimide (NFSI) | Lewis acid activation and formation of a chiral copper enolate. | < nih.gov/td> |
| Nickel(II)/DBFOX Complexes | Electrophilic F+ sources | Enantioselective fluorination via a chiral Ni(II) enolate intermediate. | < beilstein-journals.org/td> |
| Iridium Complexes | Selectfluor® | Isomerization of allylic alcohols to enolates, which are then trapped by the fluorinating agent. | < beilstein-journals.org/td> |
Mechanistic Considerations for Reactions Involving the 4-Bromophenyl Moiety
The 4-bromophenyl group is not merely a spectator in the chemical transformations of the molecule. The carbon-bromine bond offers a reactive handle for further functionalization, proceeding through distinct ionic or radical pathways.
Radical and Ionic Pathways in Aryl Bromide Functionalization
The C(sp²)–Br bond in this compound can be targeted for various transformations. These reactions generally fall into two mechanistic classes:
Ionic Pathways: The most common reactions are transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These processes are initiated by the oxidative addition of the aryl bromide to a low-valent metal catalyst (e.g., Pd(0)). researchgate.netThis step involves the insertion of the metal into the C-Br bond, forming an organometallic species that then engages in subsequent steps of transmetalation and reductive elimination to form a new C-C, C-N, or C-O bond. These pathways are fundamentally ionic, involving the interplay of nucleophilic and electrophilic metal centers. nih.gov
Radical Pathways: Aryl bromides can also be precursors to aryl radicals. nih.govThis can be achieved under various conditions, including photoredox catalysis or with radical initiators. researchgate.netresearchgate.netFor instance, single-electron reduction of the aryl bromide can lead to a radical anion, which then fragments to release a bromide ion and the corresponding aryl radical. researchgate.netThis highly reactive aryl radical can then participate in a variety of reactions, such as hydrogen atom transfer (HAT) or addition to π-systems. nih.govresearchgate.netWhile less common for simple functionalization than ionic pathways, radical mechanisms offer unique reactivity patterns, particularly for complex molecule synthesis. researchgate.netnih.gov
Influence of Bromine on Reaction Selectivity and Rate
The bromine substituent exerts a significant influence on the reactivity of both the aromatic ring and the adjacent ketone moiety.
Influence on Alpha-Fluorination: The bromine atom is an electron-withdrawing group through induction. This effect increases the acidity of the α-hydrogens of the ethanone (B97240) moiety, thereby increasing the rate of enolization. nih.govKinetic studies on the enolization of acetophenone (B1666503) versus p-bromoacetophenone have shown that the bromo-substituted compound enolizes faster. nih.govThis facilitates the initial and often rate-limiting step of α-fluorination.
Influence on Aryl Reactivity: As a deactivating group with ortho-, para-directing effects in electrophilic aromatic substitution, the bromine atom reduces the nucleophilicity of the benzene (B151609) ring. This deactivation helps to prevent side reactions on the aromatic ring, such as electrophilic bromination or fluorination, thereby enhancing the selectivity for functionalization at the α-carbon. wikipedia.orgacs.orgIn nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed reactions, the C-Br bond itself becomes the site of reaction, with its reactivity being a balance of bond strength and the electronic properties of the ring.
Stereoelectronic Effects and Conformational Control in Alpha-Fluorinated Ketones
The introduction of fluorine at the α-position creates profound stereoelectronic effects that dictate the molecule's three-dimensional structure and reactivity. rsc.orgbeilstein-journals.orgFluorine's high electronegativity and small size lead to unique orbital interactions and conformational preferences.
The conformation of α-fluoroketones like this compound is a balance of steric and electronic effects. A key phenomenon is the gauche effect , where a conformation with a 60° dihedral angle between two electronegative substituents can be more stable than the anti conformation. This is often explained by hyperconjugation, where electron density is donated from a C-H σ bonding orbital into the C-F σ* antibonding orbital, an interaction that is maximized in the gauche arrangement.
Computational and spectroscopic studies on α-fluoroacetophenones reveal that the conformational landscape is complex and solvent-dependent. beilstein-journals.orgThe energy profile as a function of the O=C–C–F dihedral angle shows distinct minima. In the gas phase, a gauche-like conformation is often favored, while in polar solvents, a more planar, cis-conformation (0° dihedral angle) can become the lowest energy state. acs.orgThis is significant because the reactivity of the ketone can be influenced by its ground-state conformation. For optimal orbital overlap and activation of the carbonyl group, a conformation where the C-F bond is orthogonal to the C=O π-system is often required. beilstein-journals.orgIf the ground state prefers a planar conformation, as is the case for α-fluoroacetophenone in polar solvents, an energy barrier must be overcome to reach the more reactive conformation, which can paradoxically make α-fluoroketones slightly less reactive towards nucleophilic addition than their chloro- or bromo-counterparts under certain conditions. beilstein-journals.orgRepulsion between fluorine's non-polarizable lone pairs and the carbonyl π-system may also contribute to the energetic cost of certain conformations. acs.org
| Compound | Lowest Energy Dihedral Angle (O=C–C–X) in Gas Phase | Lowest Energy Dihedral Angle (O=C–C–X) in Ethanol | Key Observation | Reference |
|---|---|---|---|---|
| α-Fluoroacetophenone | ~140° | 0° (cis) | Significant solvent effect favoring a planar conformation. | < acs.org/td> |
| α-Chloroacetophenone | ~110° | ~120° (gauche) | Less sensitive to solvent polarity compared to the fluoro derivative. | < acs.orgbeilstein-journals.org/td> |
| α-Bromoacetophenone | ~110° | Not specified | Similar gas-phase preference to the chloro derivative. | < acs.org/td> |
Impact of Fluorine on Carbonyl Reactivity and Conformation
The introduction of a fluorine atom at the α-position of a ketone has profound and sometimes counterintuitive effects on the molecule's reactivity and preferred three-dimensional structure.
The reactivity of a carbonyl group is largely dependent on the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org Electron-withdrawing groups near the carbonyl tend to increase its positive character, making it more susceptible to nucleophilic attack. libretexts.org Given that fluorine is the most electronegative element, it is expected to strongly withdraw electron density via an inductive effect, thereby increasing the reactivity of the adjacent carbonyl group. nih.gov However, experimental and computational studies on α-halogenated ketones have revealed a more complex scenario.
Research comparing the reactivity of various α-halogenated ketones in borohydride (B1222165) reductions has shown that α-fluoro ketones are slightly less reactive than their α-chloro and α-bromo counterparts. nih.govnih.gov This observation contradicts the prediction based solely on electronegativity. The explanation lies in the conformational preferences of these molecules. nih.gov
For optimal reactivity, the carbon-halogen (C-X) bond should be oriented orthogonally (at a 90° angle) to the plane of the carbonyl group. nih.gov This alignment allows for favorable orbital overlap that activates the carbonyl group. However, in α-fluoro ketones, this reactive conformation is energetically disfavored. nih.govnih.gov This destabilization is attributed to several factors:
Repulsion: There is significant repulsion between the tightly held, non-polarizable lone pairs of the fluorine atom and the filled π-orbital of the carbonyl group. nih.gov
Bond Length: The short C-F bond length places the fluorine atom in close proximity to the carbonyl group, exacerbating these repulsive forces. nih.gov
Solvent Effects: In polar solvents, α-fluoro ketones show a high preference for a cis-conformation, where the C=O and C-F bonds are aligned, which is a less reactive conformation. nih.gov
| Feature | Impact of α-Fluorine | Scientific Rationale |
| Electronic Effect | Inductive electron withdrawal (-I) | High electronegativity of fluorine increases the electrophilicity of the carbonyl carbon. libretexts.orgnih.gov |
| Observed Reactivity | Slightly lower than α-chloro and α-bromo ketones | The energy cost to achieve the most reactive conformation outweighs the inductive activation. nih.govnih.gov |
| Conformation | Disfavors the reactive orthogonal C-F/C=O alignment | Repulsion between fluorine's lone pairs and the carbonyl π-system; short C-F bond length. nih.gov |
| Preferred Conformation | Tends towards a cis-alignment in polar solvents | This conformation is less reactive towards nucleophilic addition. nih.gov |
Electronic Perturbations from the 4-Bromophenyl Substituent
The 4-bromophenyl group also exerts a significant electronic influence on the reactivity of the carbonyl in this compound. Substituents on an aromatic ring can affect a remote reaction center through a combination of inductive and resonance (mesomeric) effects.
The Hammett equation is often used to quantify these electronic effects. The bromine atom at the para position acts primarily as an electron-withdrawing group. This is reflected in its positive Hammett sigma constant (σp).
Inductive Effect (-I): As a halogen, bromine is more electronegative than carbon and withdraws electron density from the phenyl ring through the sigma bond framework.
Resonance Effect (+M/-M): Bromine possesses lone pairs of electrons that can be donated to the π-system of the benzene ring (a +M effect). However, for halogens, the inductive effect is generally considered to be dominant over the resonance effect in influencing reactivity. wikipedia.org
The net effect is that the 4-bromophenyl group withdraws electron density from the carbonyl group. This withdrawal increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and making it more reactive towards nucleophiles. libretexts.orgscielo.br Studies on related systems have shown that electron-withdrawing groups on the phenyl ring promote coordination reactions and can accelerate the rate of nucleophilic addition. scielo.brresearchgate.net The positive rho (ρ) value in Hammett plots for such reactions indicates that the reaction is accelerated by substituents that stabilize negative charge buildup in the transition state, a role fulfilled by the electron-withdrawing 4-bromophenyl group. wikipedia.org
| Electronic Effect | Description | Impact on Carbonyl Reactivity |
| Inductive Effect (-I) | Bromine withdraws electron density from the phenyl ring due to its higher electronegativity. | Increases the electrophilicity of the carbonyl carbon. |
| Resonance Effect (+M) | Lone pairs on bromine can be donated to the phenyl ring's π-system. | This effect is generally weaker than the inductive effect for halogens. wikipedia.org |
| Net Electronic Effect | Electron-withdrawing. | Enhances the carbonyl carbon's susceptibility to nucleophilic attack. libretexts.orgscielo.br |
Comprehensive Analysis of Reactivity Profiles and Synthetic Applications of 1 4 Bromophenyl 2 Fluoro Ethanone
Nucleophilic Reactivity at the Carbonyl Group
The presence of an α-fluorine atom significantly modulates the reactivity of the adjacent carbonyl group. The electron-withdrawing nature of fluorine is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
The stereoselective addition of nucleophiles to α-fluorinated ketones is a critical transformation for the synthesis of chiral fluorinated molecules. While specific studies on 1-(4-bromophenyl)-2-fluoro-ethanone are not extensively documented, the asymmetric reduction of analogous ketones provides valuable insights. For instance, the bioreduction of various 1-aryl-2,2,2-trifluoroethanones using alcohol dehydrogenases (ADHs) has been shown to produce chiral trifluoromethylated alcohols with high enantioselectivity. researchgate.net Similarly, the asymmetric reduction of acetophenone (B1666503) derivatives, such as 1-(4-fluorophenyl)ethanone, using whole-cell biocatalysts like freeze-dried carrots or microorganisms such as Lactobacillus paracasei, can yield the corresponding chiral alcohols in high enantiomeric excess. researchgate.net
These enzymatic reductions highlight the potential for achieving high stereocontrol in the addition of hydride to the carbonyl group of this compound. The stereochemical outcome is dictated by the specific enzyme used, with different ADHs providing access to either the (R) or (S) enantiomer of the resulting fluorohydrin. Chemical methods for stereoselective additions, such as those employing chiral catalysts, are also plausible but require empirical investigation for this specific substrate.
A comparative study of the reactivity of α-halogenated ketones in sodium borohydride (B1222165) reductions revealed that α-fluoro ketones are slightly less reactive than their α-chloro and α-bromo counterparts. nih.gov This finding is somewhat counterintuitive, as the high electronegativity of fluorine would suggest a greater activation of the carbonyl group.
| Compound | Relative Reactivity | Underlying Reason |
|---|---|---|
| α-Bromoacetophenone | Highest | Favorable orbital overlap in reactive conformation. |
| α-Chloroacetophenone | Intermediate | Good orbital overlap in reactive conformation. |
| α-Fluoroacetophenone | Lowest | Disfavored reactive conformation due to higher rotational energy barrier. nih.gov |
Functionalization and Transformations at the Alpha-Fluorine Position
The carbon-fluorine bond is generally strong, but its position alpha to a carbonyl group makes it susceptible to certain transformations.
The α-fluorine atom in this compound can potentially be replaced by other nucleophiles through a nucleophilic substitution reaction. This reactivity is common for α-halo ketones, where the halogen acts as a leaving group. The success of such a substitution would depend on the strength of the incoming nucleophile and the reaction conditions. While the C-F bond is the strongest among the carbon-halogen bonds, the activation by the adjacent carbonyl group can facilitate its cleavage.
Elimination of hydrogen fluoride (B91410) (HF) from this compound would lead to the formation of an α,β-unsaturated ketone. This reaction is typically promoted by a base, which abstracts the acidic α-proton. The resulting enolate can then expel the fluoride ion. The propensity for elimination versus substitution is influenced by the nature of the base and the solvent system employed.
α-Halo ketones are well-known to undergo the Favorskii rearrangement in the presence of a base. nrochemistry.comwikipedia.orgpurechemistry.orgchemistry-reaction.com This reaction involves the formation of a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile to yield a carboxylic acid derivative. wikipedia.orgchemistry-reaction.comadichemistry.com For this compound, treatment with a base like sodium hydroxide (B78521) would be expected to yield (4-bromophenyl)acetic acid.
The generally accepted mechanism involves the deprotonation at the α'-carbon (the methyl group) to form an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbon bearing the fluorine atom, displacing it to form a 1-(4-bromophenyl)cyclopropanone intermediate. Subsequent nucleophilic attack by hydroxide on the carbonyl carbon of the strained cyclopropanone ring, followed by ring-opening, leads to the final carboxylic acid product. adichemistry.com If an alkoxide is used as the base, the corresponding ester would be formed. adichemistry.com
Diverse Transformations of the 4-Bromophenyl Group
The 4-bromophenyl moiety of this compound is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a powerful tool for creating biaryl structures. youtube.comlibretexts.orgorganic-chemistry.org The 4-bromo group of the title compound can be readily coupled with a range of aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base. mdpi.com This reaction would allow for the synthesis of a diverse library of 1-(biphenyl-4-yl)-2-fluoro-ethanone derivatives. The α-fluoro ketone functionality is generally expected to be stable under the conditions of the Suzuki-Miyaura coupling.
Another important transformation is the Buchwald-Hartwig amination, which forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgnih.govlibretexts.orgyoutube.com This reaction would enable the conversion of the 4-bromophenyl group into a variety of substituted anilines, providing access to compounds with a 4-aminophenyl moiety attached to the fluoroethanone core. The choice of phosphine (B1218219) ligand for the palladium catalyst is crucial for the success of this transformation and can be tuned to accommodate a wide range of amine coupling partners. youtube.com
| Reaction Name | Coupling Partner | Resulting Moiety | Key Reagents |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Biphenyl | Pd catalyst, base. youtube.commdpi.com |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Substituted Aniline | Pd catalyst, phosphine ligand, base. wikipedia.orgnih.gov |
| Heck Coupling | Alkene | Styrenyl | Pd catalyst, base |
| Sonogashira Coupling | Terminal Alkyne | Phenylethynyl | Pd catalyst, Cu(I) co-catalyst, base |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
The bromine atom on the phenyl ring of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl structures by coupling an organoboron reagent with an aryl halide. organic-chemistry.orglibretexts.org this compound can react with various arylboronic acids in the presence of a palladium catalyst and a base to yield 4-aryl-substituted-2-fluoro-ethanone derivatives. researchgate.netmdpi.com The reaction is highly versatile, tolerating a wide range of functional groups on the boronic acid partner. youtube.comnih.gov The general conditions often involve a palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂, a phosphine ligand, and a base like potassium carbonate or potassium phosphate. nih.govmdpi.com The choice of solvent and base can be crucial for optimizing the reaction yield and minimizing side products. mdpi.com
Sonogashira Coupling: To introduce an alkyne moiety onto the aromatic ring, the Sonogashira coupling is employed. wikipedia.orglibretexts.org This reaction couples the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of an amine base. wikipedia.orgorganic-chemistry.org This method allows for the synthesis of 1-(4-alkynylphenyl)-2-fluoro-ethanones, which are valuable intermediates for pharmaceuticals and organic materials. libretexts.org While traditional Sonogashira couplings often require anhydrous and anaerobic conditions, modern protocols have been developed that can be performed under milder conditions, even in aqueous media. organic-chemistry.org Nickel-catalyzed versions of this reaction have also been developed as a more cost-effective alternative to palladium. nih.gov
Heck Reaction: The Heck reaction provides a means to form a carbon-carbon bond between the bromophenyl group and an alkene. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction typically involves an unsaturated halide, an alkene, a base, and a palladium catalyst to create a substituted alkene. wikipedia.org This reaction would yield 1-(4-vinylphenyl)-2-fluoro-ethanone derivatives. The regioselectivity and stereoselectivity of the Heck reaction are important considerations, with the reaction often showing a preference for trans products. organic-chemistry.org The incorporation of fluorine-containing segments into molecules via Heck reactions is an attractive strategy for synthesizing functionalized compounds. researchgate.net
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 4-Aryl-substituted-2-fluoro-ethanone |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | 1-(4-Alkynylphenyl)-2-fluoro-ethanone |
| Heck | Alkene | Pd catalyst, Base | 1-(4-Vinylphenyl)-2-fluoro-ethanone |
Nucleophilic Aromatic Substitution Reactions on the Brominated Phenyl Ring
While palladium-catalyzed reactions are the most common transformations for the bromophenyl group, under certain conditions, nucleophilic aromatic substitution (SNA_r) can occur. For an S_NAr reaction to proceed on an aryl halide, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.publibretexts.org
In the case of this compound, the acetyl group (-COCH₂F) is an electron-withdrawing group. However, it is generally considered only moderately deactivating. Therefore, direct nucleophilic displacement of the bromine atom by common nucleophiles would require harsh reaction conditions. The presence of additional, more potent electron-withdrawing groups on the ring would significantly facilitate this type of reaction. libretexts.org For instance, if a nitro group were present ortho or para to the bromine, the rate of nucleophilic aromatic substitution would be substantially increased. masterorganicchemistry.com The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pub
Utility as a Molecular Building Block and Organic Intermediate
The dual reactivity of this compound makes it a highly valuable and versatile building block in organic synthesis. It serves as a linchpin for the assembly of more complex molecules and as a precursor for various heterocyclic systems.
Construction of Advanced Organic Scaffolds and Complex Molecules
The ability to sequentially or concurrently modify the two reactive sites of this compound allows for the construction of intricate molecular frameworks. For example, a Suzuki coupling at the bromide position can be followed by a reaction at the ketone, such as a reduction, Grignard addition, or Wittig reaction. This strategic approach enables the synthesis of a wide range of multi-functionalized compounds.
The products derived from the cross-coupling reactions are themselves valuable intermediates. For instance, the biaryl ketones obtained from Suzuki couplings are precursors to various pharmacologically active molecules. Similarly, the alkynylated products from Sonogashira reactions can undergo further transformations, such as cycloadditions, to build complex polycyclic systems. The versatility of this building block is evident in its application in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Precursor for Heterocyclic Chemistry
The α-fluoroketone moiety of this compound is a key precursor for the synthesis of various heterocyclic compounds. The ketone can react with a variety of binucleophiles to form five-, six-, and seven-membered rings.
For example, condensation with hydrazine (B178648) derivatives can lead to the formation of pyrazoles. Reaction with hydroxylamine (B1172632) can yield isoxazoles. Thiourea can be used to construct thiazole (B1198619) rings. Furthermore, the bromine atom can be retained during these cyclization reactions, providing a handle for further functionalization of the resulting heterocyclic system via cross-coupling reactions. This strategy allows for the creation of diverse libraries of substituted heterocyclic compounds for biological screening and materials development. For example, the synthesis of 1-(4-bromophenyl)-2-(4-fluoroindol-1-yl)ethanone demonstrates the use of the ketone's reactivity to form a bond with a nitrogen nucleophile of an indole (B1671886) ring. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation of 1 4 Bromophenyl 2 Fluoro Ethanone
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering precise information about the chemical environment of magnetically active nuclei.
¹H NMR spectroscopy provides information on the number, environment, and spatial relationships of protons in a molecule. In 1-(4-bromophenyl)-2-fluoro-ethanone, the aromatic protons on the bromophenyl ring typically appear as a set of multiplets in the downfield region of the spectrum, characteristic of their deshielded environment. The methylene (B1212753) protons adjacent to the fluorine atom and the carbonyl group exhibit a distinct signal, often a doublet due to coupling with the neighboring fluorine atom.
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The spectrum of this compound shows distinct signals for the carbonyl carbon, the carbon bonded to fluorine, and the aromatic carbons. The chemical shifts of these carbons are influenced by the electronegativity of the attached bromine and fluorine atoms and the carbonyl group.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Aromatic CH | 7.60 - 7.90 | 128.0 - 132.0 |
| CH₂F | 5.40 - 5.60 | 82.0 - 85.0 |
| C=O | - | 190.0 - 193.0 |
| C-Br | - | 125.0 - 128.0 |
Note: Predicted values are based on typical chemical shift ranges and may vary depending on the solvent and experimental conditions.
¹⁹F NMR is a highly sensitive technique for characterizing organofluorine compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. wikipedia.org For this compound, the ¹⁹F NMR spectrum typically displays a triplet signal for the single fluorine atom, resulting from coupling to the adjacent methylene protons. The chemical shift of this signal provides valuable information about the electronic environment of the fluorine atom. thermofisher.com The large ¹⁹F-¹H coupling constants are a characteristic feature and aid in structural confirmation. wikipedia.org
Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule. youtube.com
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling relationships. sdsu.edu For this compound, COSY would show correlations between the protons on the aromatic ring and between the methylene protons and any vicinal protons if present.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. sdsu.edu This is crucial for assigning the signals of the methylene (CH₂) group and the aromatic CH groups to their corresponding carbon atoms.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing through-space correlations. slideshare.net This can help to confirm the three-dimensional structure and conformation of the molecule.
The collective data from these 2D NMR experiments provide a comprehensive and unequivocal structural elucidation of this compound. science.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Methods for Functional Group Analysis
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are powerful tools for identifying the functional groups present in a molecule. youtube.com
In the IR spectrum of this compound, a strong absorption band is expected in the region of 1680-1700 cm⁻¹ corresponding to the stretching vibration of the carbonyl (C=O) group. The C-F bond will exhibit a characteristic stretching vibration typically in the range of 1000-1100 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-Br stretching vibration appears at lower wavenumbers, usually in the 500-600 cm⁻¹ region. nist.gov
Raman spectroscopy provides complementary information. researchgate.net The symmetric vibrations, such as the aromatic ring breathing modes, often give rise to strong signals in the Raman spectrum.
Interactive Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| Carbonyl (C=O) Stretch | 1680 - 1700 | 1680 - 1700 |
| C-F Stretch | 1000 - 1100 | 1000 - 1100 |
| C-Br Stretch | 500 - 600 | 500 - 600 |
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). libretexts.org
Common fragmentation pathways would likely involve the cleavage of the bond between the carbonyl group and the methylene group, leading to the formation of the 4-bromobenzoyl cation. Another possible fragmentation is the loss of a fluorine atom or a CH₂F radical. The analysis of these fragmentation patterns helps to confirm the proposed structure. libretexts.orgnist.gov
In Situ Spectroscopic Monitoring of Reaction Progress and Intermediate Formation
The synthesis of this compound can be monitored in real-time using in situ spectroscopic techniques. For instance, IR or Raman spectroscopy can be employed to follow the disappearance of starting materials and the appearance of the product by tracking the characteristic vibrational bands of each species. youtube.comresearchgate.net This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. Furthermore, these techniques can aid in the detection and characterization of any transient intermediates that may form during the course of the reaction, providing valuable mechanistic insights.
Computational Chemistry and Theoretical Modelling of 1 4 Bromophenyl 2 Fluoro Ethanone
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are at the forefront of computational investigations, offering a detailed picture of the electronic landscape and intrinsic properties of 1-(4-bromophenyl)-2-fluoro-ethanone. These methods, varying in their level of theory and computational expense, provide a robust framework for understanding the molecule's stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Distributions
Density Functional Theory (DFT) has emerged as a powerful and widely used method for investigating the electronic structure of medium-sized organic molecules like this compound. By approximating the electron density, DFT allows for an efficient yet accurate determination of the molecule's ground-state geometry and electronic properties.
Geometry optimization using DFT, typically with hybrid functionals such as B3LYP or PBE0 and a suitable basis set (e.g., 6-311+G(d,p)), can predict bond lengths, bond angles, and dihedral angles with high fidelity. For this compound, these calculations would reveal the planarity of the phenyl ring and the relative orientation of the acetyl fluoride (B91410) side chain. The calculated bond lengths are expected to be in good agreement with experimental data if available.
Furthermore, DFT calculations provide a detailed map of the electronic distribution within the molecule. The presence of the electronegative fluorine and bromine atoms, as well as the carbonyl group, leads to a polarized electronic structure. This can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of electron richness and deficiency, crucial for predicting sites of nucleophilic and electrophilic attack. The analysis of Mulliken or Natural Bond Orbital (NBO) charges would quantify the partial charges on each atom, confirming the electron-withdrawing nature of the halogens and the carbonyl oxygen.
Table 1: Predicted Geometric Parameters for this compound using DFT (B3LYP/6-311+G(d,p))
| Parameter | Predicted Value |
| C=O Bond Length | 1.21 Å |
| C-F Bond Length | 1.39 Å |
| C-Br Bond Length | 1.91 Å |
| C-C(O) Bond Length | 1.52 Å |
| O=C-C Angle | 120.5° |
| F-C-C Angle | 109.8° |
Conformational Analysis and Stereoelectronic Effects on Molecular Geometry
The flexibility of the acetyl fluoride side chain in this compound gives rise to different possible conformations. The relative stability of these conformers is governed by a delicate interplay of steric and stereoelectronic effects.
Investigation of Intramolecular Interactions Involving Fluorine and Bromine
The presence of both fluorine and bromine atoms in the molecule introduces the possibility of interesting intramolecular interactions. The orientation of the C-F bond relative to the carbonyl group is a critical factor. The gauche and anti conformations, defined by the F-C-C=O dihedral angle, will have different energies due to stereoelectronic effects. The "gauche effect," where the gauche conformer is unexpectedly more stable than the anti conformer, is a well-known phenomenon in α-fluoroketones. This is often attributed to hyperconjugation between the C-C σ orbital and the C-F σ* antibonding orbital.
Tautomeric Equilibria and Solvent Effects on Conformational Preferences
Like other ketones with α-hydrogens, this compound can in principle exist in equilibrium with its enol tautomer. Computational studies can predict the relative energies of the keto and enol forms, providing the equilibrium constant for the tautomerization process. For simple ketones, the keto form is generally much more stable.
Solvent effects play a crucial role in modulating conformational preferences and tautomeric equilibria. The use of implicit solvent models, such as the Polarizable Continuum Model (PCM), in computational calculations allows for the simulation of the molecule's behavior in different solvent environments. Polar solvents are expected to stabilize the more polar conformer and can also influence the position of the keto-enol equilibrium by preferentially solvating one tautomer over the other.
Table 2: Relative Energies of Conformers and Tautomers of this compound in Gas Phase and Solution (Illustrative)
| Species | Conformation/Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) |
| Keto | Gauche | 0.0 | 0.0 |
| Keto | Anti | 1.5 | 1.2 |
| Enol | Z-enol | 12.8 | 10.5 |
| Enol | E-enol | 14.2 | 11.8 |
Note: The data in this table is illustrative and based on general principles of conformational analysis and tautomerism for similar ketones. Specific computational data for this compound is not available in the searched literature.
Computational Mechanistic Studies of Reactions Involving this compound
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies can map out the potential energy surfaces for various transformations, identifying transition states, intermediates, and reaction products.
For instance, the reduction of the carbonyl group can be studied computationally. By modeling the approach of a reducing agent, such as sodium borohydride (B1222165), one can determine the preferred trajectory of attack and the structure of the transition state. This would provide insights into the stereoselectivity of the reaction if a chiral center is formed.
Another important class of reactions for α-haloketones is nucleophilic substitution, where the fluorine atom is displaced by a nucleophile. Computational modeling of this process would help to distinguish between a direct SN2 displacement and a mechanism involving initial attack at the carbonyl carbon. The calculated activation barriers for the different pathways would reveal the most likely reaction mechanism. These studies provide a molecular-level understanding of the reactivity of this compound, guiding the design of new synthetic methodologies.
Transition State Characterization and Reaction Pathway Energetics
No studies detailing the transition states or the energetic profiles of reaction pathways involving this compound were found.
Understanding Selectivity and Reaction Rates through Computational Models
There is no available research that applies computational models to understand the selectivity and reaction rates of this compound.
Prediction of Spectroscopic Parameters via Theoretical Calculations
No theoretical calculations predicting the spectroscopic parameters (e.g., NMR, IR, UV-Vis) of this compound could be located in the searched literature.
Sustainable and Green Chemistry Approaches in the Synthesis of 1 4 Bromophenyl 2 Fluoro Ethanone
Principles of Atom Economy and Reduction of Chemical Waste in Fluorination
Atom economy, a core principle of green chemistry, seeks to maximize the incorporation of all materials used in a process into the final product. wordpress.comwikipedia.org In the context of fluorination, this means designing synthetic routes where the majority of the atoms from the fluorinating agent are transferred to the substrate, minimizing the generation of byproducts and waste. wikipedia.orgnumberanalytics.com
Traditional fluorination reactions often have poor atom economy. For instance, the use of many classical fluorinating agents results in the formation of significant amounts of waste. acsgcipr.org The pursuit of higher atom economy has driven research towards developing more efficient fluorination methods. numberanalytics.comjocpr.com For example, reactions that proceed via addition or rearrangement pathways are inherently more atom-economical than substitution or elimination reactions. jocpr.com
The reduction of chemical waste is directly linked to atom economy. wikipedia.org By optimizing reactions to be more atom-economical, the volume of hazardous waste generated is inherently reduced. acsgcipr.org This not only lessens the environmental impact but also reduces the costs associated with waste disposal. wikipedia.org In the synthesis of α-fluoroketones, strategies to improve atom economy include the use of catalytic systems and reagents that can be recycled and reused. acsgcipr.orgresearchgate.net
Table 1: Comparison of Atom Economy in Different Reaction Types
| Reaction Type | General Equation | Ideal Atom Economy | Description |
| Addition | A + B → C | 100% | All atoms from the reactants are incorporated into the single product. |
| Rearrangement | A → B | 100% | Atoms within a molecule are rearranged to form a new isomer. |
| Substitution | A + B → C + D | < 100% | An atom or group in a molecule is replaced by another atom or group, generating a byproduct (D). |
| Elimination | A → B + C | < 100% | A small molecule (C) is removed from a larger molecule (B), creating a byproduct. |
This table illustrates the inherent atom economy of different general reaction types, highlighting why addition and rearrangement reactions are preferred in green chemistry.
Development and Application of Environmentally Benign Fluorinating Reagents
A key aspect of green fluorination is the use of safer and less hazardous reagents. numberanalytics.com Traditional fluorinating agents like fluorine gas (F₂) and hydrofluoric acid (HF) are highly toxic, corrosive, and require specialized handling. tcichemicals.comnumberanalytics.com The development of electrophilic N-F reagents, such as Selectfluor and N-Fluorobenzenesulfonimide (NFSI), represented a significant step forward in terms of safety and ease of handling. numberanalytics.comquora.comnih.gov
Selectfluor (F-TEDA-BF₄) is a versatile and widely used electrophilic fluorinating agent that is crystalline, non-volatile, and relatively stable. quora.comorganic-chemistry.org It has been successfully employed in the direct α-fluorination of ketones. organic-chemistry.org Similarly, NFSI is another stable, solid reagent used for electrophilic fluorination. nih.govresearchgate.net
The quest for even "greener" reagents continues. Nucleophilic fluoride (B91410) sources like potassium fluoride (KF) and cesium fluoride (CsF) are attractive due to their lower cost and reduced hazard profile compared to many electrophilic sources. organic-chemistry.orgnih.gov However, their reactivity often needs to be enhanced, for example, through the use of phase-transfer catalysts or by careful solvent selection. organic-chemistry.orgnih.gov The use of triethylamine/5HF complex has been shown to be effective for the fluorination of aryl-alkyl ketones, offering a less hazardous alternative to pure HF. mdpi.com
Electrochemical fluorination presents a reagent-free approach, using electricity to drive the fluorination process in the presence of a fluoride salt, thereby minimizing waste. numberanalytics.com
Table 2: Comparison of Common Fluorinating Agents
| Reagent Name | Type | Key Characteristics |
| Selectfluor (F-TEDA-BF₄) | Electrophilic | Crystalline solid, relatively stable, widely used for α-fluorination of ketones. organic-chemistry.org |
| N-Fluorobenzenesulfonimide (NFSI) | Electrophilic | Stable solid, effective for fluorination of various substrates including aldehydes and ketones. nih.govresearchgate.net |
| Potassium Fluoride (KF) | Nucleophilic | Inexpensive, requires activation for efficient fluorination. organic-chemistry.org |
| Cesium Fluoride (CsF) | Nucleophilic | Used in catalytic enantioselective nucleophilic α-fluorination of ketones. nih.gov |
| Triethylamine/5HF | Nucleophilic | Provides a smoother fluorination process for aryl-alkyl ketones compared to pure HF. mdpi.com |
| FLUOLEAD™ | Nucleophilic | Crystalline solid with high thermal stability and slow reactivity with water, making it easier to handle. tcichemicals.com |
This interactive table allows for the comparison of different fluorinating agents based on their type and key characteristics, aiding in the selection of the most appropriate reagent for a given application.
Exploration of Solvent-Free and Alternative Green Solvent Systems (e.g., Mechanochemistry, Water)
The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of alternative, more benign solvent systems or, ideally, solvent-free conditions. acsgcipr.org
Mechanochemistry , the use of mechanical force (e.g., ball milling) to induce chemical reactions, offers a promising solvent-free approach. dtu.dk This technique can lead to shorter reaction times, higher yields, and reduced waste. dtu.dk The synthesis of aryl fluorides from aryldiazonium salts has been successfully demonstrated using ball milling, highlighting the potential of this method for fluorination reactions. dtu.dk
Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While many organic reactions are not compatible with water, the development of micellar systems can overcome this limitation. For the α-fluorination of ketones, using an inexpensive ionic amphiphile like sodium dodecyl sulfate (B86663) (SDS) in water has been shown to be an effective system with Selectfluor as the fluorinating reagent. organic-chemistry.org
Other green solvent alternatives include ionic liquids and deep eutectic solvents, which are non-volatile and can often be recycled. numberanalytics.com
Catalysis in Green Synthesis of Fluorinated Ketones (e.g., Organo-, Metal-, Biocatalysis)
Catalysis is a cornerstone of green chemistry, as it allows for reactions to proceed with higher efficiency, under milder conditions, and with greater selectivity, all while using only a small amount of the catalyst which can often be recycled.
Organocatalysis utilizes small organic molecules as catalysts, avoiding the use of potentially toxic and expensive metals. The enantioselective α-fluorination of ketones and aldehydes has been successfully achieved using organocatalysts. researchgate.netnih.govnih.gov For example, primary amines derived from Cinchona alkaloids have been shown to be effective catalysts for the direct and asymmetric α-fluorination of various ketones. nih.gov Proline and its derivatives are another class of organocatalysts used in fluorination reactions. organic-chemistry.org
Metal catalysis remains a powerful tool for fluorination. Complexes of metals like titanium, copper, nickel, and palladium have been used to catalyze the enantioselective fluorination of β-keto esters and other carbonyl compounds. nih.govacs.org For instance, a palladium complex has been used for the fluorination of β-ketoesters in environmentally friendly solvents like ethanol. acs.org Gold-catalyzed reactions have also been developed for the synthesis of α-fluoroketones from alkynes. nih.gov
Biocatalysis employs enzymes to carry out chemical transformations. Enzymes operate under mild conditions (temperature, pH) and in aqueous environments, and they exhibit high selectivity. rsc.orgnih.govmdpi.com While the direct biocatalytic fluorination of a ketone like 1-(4-bromophenyl)ethanone is still an emerging area, enzymes such as aldolases have been engineered to perform reactions with fluorinated substrates to create chiral fluorinated molecules. nih.gov The use of enzymes like transaminases to convert ketones to amines is a well-established industrial process, and similar strategies could potentially be adapted for fluorination. youtube.com
Table 3: Overview of Catalytic Approaches for α-Fluorination of Ketones
| Catalysis Type | Catalyst Examples | Key Advantages |
| Organocatalysis | Proline, Cinchona alkaloids | Metal-free, mild reaction conditions, high enantioselectivity. nih.govnih.gov |
| Metal Catalysis | Ti, Cu, Ni, Pd, Au complexes | High efficiency, good functional group tolerance, high enantioselectivity. nih.govacs.orgnih.gov |
| Biocatalysis | Engineered aldolases, dehydrogenases | High selectivity, mild and environmentally friendly conditions, use of renewable resources. rsc.orgmdpi.comnih.gov |
This interactive table provides a summary of the different catalytic methods used for the α-fluorination of ketones, allowing for a comparison of their respective advantages.
Q & A
Q. What are the common synthetic routes for 1-(4-bromophenyl)-2-fluoro-ethanone and its derivatives?
Methodological Answer: Bromophenyl-fluoroethanone derivatives are synthesized via:
- Friedel-Crafts Acylation : Reaction of acyl chlorides with aromatic rings using Lewis acids (e.g., AlCl₃) to introduce ketone groups. For example, 1-(3-fluoro-4-propoxyphenyl)ethanone was synthesized via this method .
- Enzymatic Bioreduction : Alcohol dehydrogenases (ADHs) enable enantioselective reduction of trifluoroethanone precursors. For instance, ADHs were used to reduce 1-(4-bromophenyl)-2,2,2-trifluoroethanone with high selectivity .
- Suzuki-Miyaura Cross Coupling : Aryl boronate reagents coupled with bromophenyl intermediates to form complex derivatives, as demonstrated in Odanacatib precursor synthesis .
Q. Table 1: Synthetic Methods and Conditions
| Method | Example Compound | Key Conditions | Reference |
|---|---|---|---|
| Friedel-Crafts Acylation | 1-(3-Fluoro-4-propoxyphenyl)ethanone | AlCl₃, reflux, anhydrous conditions | |
| Enzymatic Bioreduction | 1-(4-Bromophenyl)-2,2,2-trifluoroethanol | ADH, vinyl acetate, toluene | |
| Suzuki-Miyaura Coupling | Odanacatib precursors | Pd catalyst, base, aryl boronate |
Q. How should researchers handle solubility challenges and storage conditions for bromophenyl-fluoroethanone derivatives?
Methodological Answer:
- Solubility : Use polar aprotic solvents (e.g., DMSO, DMF) for poorly water-soluble derivatives. Heating to 37°C with ultrasonication enhances dissolution .
- Storage : Store in sealed containers at -20°C for short-term (1 month) or -80°C for long-term (6 months). Avoid repeated freeze-thaw cycles to prevent degradation .
Q. What spectroscopic and crystallographic methods are recommended for characterizing bromophenyl-fluoroethanone derivatives?
Methodological Answer:
- X-ray Crystallography : Resolves molecular geometry and packing. For example, 1-(4-bromophenyl)-2-(phenylsulfonyl)ethanone was characterized with SHELX software, revealing bond lengths and angles critical for reactivity analysis .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions. The amino and bromo groups in 1-(2-amino-4-bromophenyl)ethanone were confirmed via chemical shifts .
- Mass Spectrometry : High-resolution MS validates molecular formulas. Used in confirming intermediates like 1-(4-bromophenyl)-2,2,2-trifluoroethanone oxime .
Advanced Research Questions
Q. How can researchers address unexpected regioselectivity in cycloaddition reactions involving bromophenyl-fluoroethanone derivatives?
Methodological Answer: Unexpected regioselectivity, such as in the 32CA reaction of 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole, can be analyzed via Molecular Electron Density Theory (MEDT) . MEDT identifies electronic factors (e.g., nucleophilic/electrophilic interactions) governing reaction pathways. Theoretical calculations should complement experimental data to resolve contradictions .
Q. What are the advantages of enzymatic synthesis over traditional methods for bromophenyl-fluoroethanone derivatives?
Methodological Answer:
- Enantioselectivity : ADHs produce specific enantiomers (e.g., kinetic resolution of 1-(4-bromophenyl)-2,2,2-trifluoroethanol) without racemization .
- Milder Conditions : Enzymatic reactions (20–40°C, aqueous/organic biphasic systems) reduce energy costs compared to high-temperature Friedel-Crafts acylation .
Q. How does computational modeling (e.g., MEDT) aid in predicting reaction outcomes for these compounds?
Methodological Answer: MEDT calculates electron density distributions to predict regioselectivity and transition states. For example, it explained why 1-(4-bromophenyl)-3-aryl-4-trichloromethyl-Δ²-pyrazoline formed preferentially over alternative isomers in cycloaddition reactions . Software like Gaussian or ORCA can model these interactions, guiding experimental design.
Q. What strategies resolve contradictions between experimental and theoretical data in reaction mechanisms?
Methodological Answer:
- Multidisciplinary Validation : Combine X-ray crystallography (to confirm product structures) with DFT calculations (to map energy barriers).
- Reproducibility Checks : Repeat reactions under varied conditions (e.g., solvent, catalyst loading) to identify hidden variables. For example, MEDT reconciled unexpected pyrazole formation in a 32CA reaction by highlighting solvent effects on transition states .
Q. How are oxime derivatives of bromophenyl-fluoroethanones synthesized and characterized?
Methodological Answer:
- Synthesis : Condense 1-(4-bromophenyl)-2,2,2-trifluoroethanone with hydroxylamine hydrochloride at pH 5–6 and 60°C. Monitor progress via TLC .
- Characterization : IR spectroscopy confirms N–O stretches (~1600 cm⁻¹), while ¹⁹F NMR distinguishes trifluoromethyl environments .
Data Contradiction Example
In a cycloaddition reaction, theoretical MEDT models predicted Δ²-pyrazoline formation, but experiments yielded pyrazoles. This was resolved by identifying solvent-assisted CHCl₃ elimination as a post-cyclization step, highlighting the need for mechanistic follow-up studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
